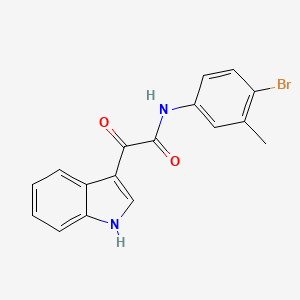

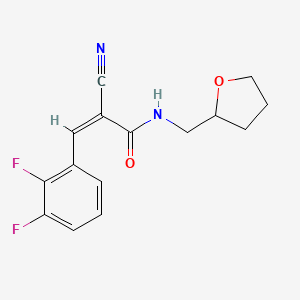

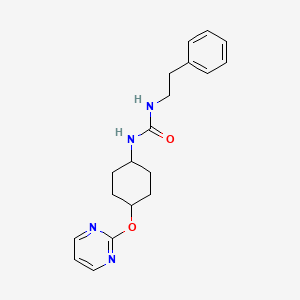

N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic molecule that is likely to possess a complex structure due to the presence of multiple functional groups such as the bromo-substituted phenyl ring, the indole moiety, and the oxoacetamide group. While the specific compound is not directly studied in the provided papers, similar compounds with acetamide groups and indole rings have been synthesized and analyzed for various biological activities, including antiallergic and antidiabetic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted acetamides can be achieved through the reaction of amines with acyl chlorides, as seen in the preparation of 2-bromo-N-phenyl/arylacetamides . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . These methods could potentially be adapted for the synthesis of N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, which reveals the arrangement of atoms within the crystal and the types of noncovalent interactions stabilizing the structure . The presence of bromine in the molecule could lead to interesting interactions such as halogen bonding, which would be an important aspect to consider in the molecular structure analysis of N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using density functional theory (DFT) calculations to determine stability and chemical reactivity descriptors . The presence of electron-withdrawing groups such as bromine and the acetamide moiety can influence the electron density distribution within the molecule, affecting its reactivity in chemical reactions. The molecular electrostatic potential (MEP) surface can be used to identify reactive sites for potential interactions with biological targets or other chemical reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized using spectroscopic methods such as FTIR and FT-Raman, which provide information on the vibrational modes of the compound . These techniques, along with quantum chemical calculations, can help predict the behavior of N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide under different conditions and its potential interactions with other molecules.

Scientific Research Applications

Synthesis and Biological Evaluation

- A study on the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides, including derivatives structurally related to N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, identified fluorinated derivatives as potent and selective ligands for CB2 receptors, indicating their potential in cannabinoid research (Moldovan et al., 2017).

Chemical Investigation of Marine Species

- Chemical investigations on marine species like the Korean colonial tunicate Didemnum sp. led to the discovery of bromoindole alkaloids, including compounds with structural similarities to N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. These studies highlight the compound's relevance in exploring marine natural products and their potential biological activities (Hahn et al., 2015).

Antimicrobial and Anti-inflammatory Potential

- Research into halogenated C,N-diarylacetamides has examined the molecular conformations and supramolecular assembly of structures closely related to N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. These studies contribute to understanding the compound's potential applications in developing antimicrobial and anti-inflammatory agents (Nayak et al., 2014).

Synthetic Methodologies and Material Science Applications

- The synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide, a structurally related compound, demonstrates advanced synthetic methodologies that could be applied to the synthesis of N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, indicating its potential application in material science, particularly in coatings with microbiocidal activity (Yu-hong & Joint, 2002).

properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-10-8-11(6-7-14(10)18)20-17(22)16(21)13-9-19-15-5-3-2-4-12(13)15/h2-9,19H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYKXMQRCJQGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)